molecular formula C22H25ClN2O3 B308910 4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide

4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide

Cat. No.: B308910
M. Wt: 400.9 g/mol
InChI Key: BDEKDDRDEVBRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group, a cyclohexyl group, and a phenoxypropanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with cyclohexylamine to form 4-chloro-N-cyclohexylbenzamide. This intermediate is further reacted with 2-phenoxypropanoic acid chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H25ClN2O3

Molecular Weight

400.9 g/mol

IUPAC Name

4-chloro-N-cyclohexyl-3-(2-phenoxypropanoylamino)benzamide

InChI

InChI=1S/C22H25ClN2O3/c1-15(28-18-10-6-3-7-11-18)21(26)25-20-14-16(12-13-19(20)23)22(27)24-17-8-4-2-5-9-17/h3,6-7,10-15,17H,2,4-5,8-9H2,1H3,(H,24,27)(H,25,26)

InChI Key

BDEKDDRDEVBRRU-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Cl)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Cl)OC3=CC=CC=C3

Origin of Product

United States

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